![molecular formula C8H9N3O B1521444 3,4-Diamino-5-methoxybenzonitrile CAS No. 861258-97-1](/img/structure/B1521444.png)
3,4-Diamino-5-methoxybenzonitrile
Overview
Description
3,4-Diamino-5-methoxybenzonitrile (DAMBN) is an organic compound that has a wide range of applications in the scientific research community. It is a highly versatile compound that can be used in a variety of experiments due to its unique properties. In
Scientific Research Applications
Chemical Reactions and Mechanisms
- The reaction mechanisms involving similar compounds, like 3,5-dinitrobenzonitrile, have been studied in detail. For instance, Abe (1983) investigated the reaction of 3,5-dinitrobenzonitrile in methanol, revealing insights into catalytic reactions and the formation of Meisenheimer complexes, which could be relevant to understanding the behavior of 3,4-diamino-5-methoxybenzonitrile in similar settings (Abe, 1983).
Corrosion Inhibition
- Verma et al. (2015) and others have investigated 2-aminobenzene-1,3-dicarbonitriles derivatives, which are structurally similar to 3,4-diamino-5-methoxybenzonitrile, for their corrosion inhibition properties. These studies highlight the potential of such compounds in protecting metals like mild steel and aluminum in acidic and alkaline environments (Verma et al., 2015).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of compounds derived from similar nitriles have been extensively studied. For example, Yüksek et al. (2008) explored the synthesis of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, providing a framework that could be applicable to the synthesis of derivatives from 3,4-diamino-5-methoxybenzonitrile (Yüksek et al., 2008).
Potential in Agricultural Applications
- Stalker et al. (1988) studied the use of a related compound, bromoxynil, in creating herbicide-resistant transgenic plants. This research could suggest potential agricultural applications for 3,4-diamino-5-methoxybenzonitrile, particularly in the development of genetically modified crops resistant to specific herbicides (Stalker et al., 1988).
Electrophilic Reactivity
- The electrophilic reactivity of similar compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been investigated, demonstrating a range of reactions that could be indicative of the reactivity of 3,4-diamino-5-methoxybenzonitrile under various conditions (Cottyn et al., 2009).
properties
IUPAC Name |
3,4-diamino-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHPYUJKPGNDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diamino-5-methoxybenzonitrile | |
CAS RN |
861258-97-1 | |
Record name | 3,4-diamino-5-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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